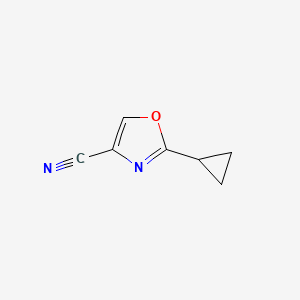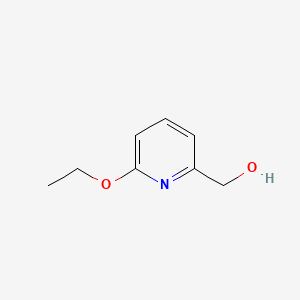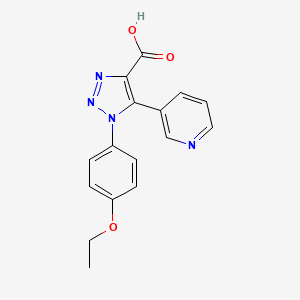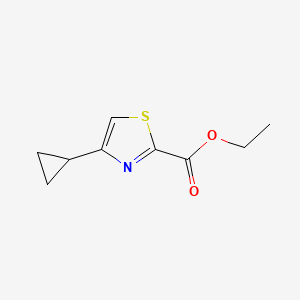
2-Cyclopropyloxazole-4-carbonitrile
Vue d'ensemble
Description
2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic organic compound with a five-membered ring containing a single oxygen and nitrogen atom. It is also known as 6-Cyano-3,4-dihydro-2H-oxazole. The compound is pale yellow and has the molecular formula C7H6N2O .
Synthesis Analysis
2-Cyclopropyloxazole-4-carbonitrile is an important intermediate in the synthesis of various pharmaceutical compounds. It can be synthesized from Cyclopropanecarboximidic acid, N-(cyanomethyl)-, ethyl ester, and Ethyl formate .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxazole-4-carbonitrile is based on a five-membered ring containing a single oxygen and nitrogen atom. The compound is a part of the oxazole family, which is a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropyloxazole-4-carbonitrile include its molecular formula (C7H6N2O) and molecular weight (134.14 g/mol). Further details about its melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .
In recent years, there have been several initiatives to create green technology that uses natural resources instead of dangerous chemicals to produce nanoparticles . In green synthesis, biological methods are used for the synthesis of nanoparticles because biological methods are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
Oxazoles have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
More recently, there has been research on magnetically recoverable catalysts for the preparation of 2-aryl benzoxazole derivatives through the condensation of aromatic aldehydes with 2-amino phenols under ecofriendly conditions .
In addition, triazole compounds, which are a class of azoles that contain a five-membered ring with oxygen and nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Oxazoles
- Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry .
- They have been extensively studied for their many biological and pharmacological activities .
- Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
- More recently, there has been research on magnetically recoverable catalysts for the preparation of 2-aryl benzoxazole derivatives through the condensation of aromatic aldehydes with 2-amino phenols under ecofriendly conditions .
Triazoles
- Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Propriétés
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIFUDKVUHENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694651 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxazole-4-carbonitrile | |
CAS RN |
1159734-36-7 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)



![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)




